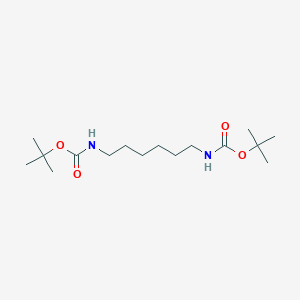

1,6-Bis(tert-butoxycarbonylamino)hexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N2O4/c1-15(2,3)21-13(19)17-11-9-7-8-10-12-18-14(20)22-16(4,5)6/h7-12H2,1-6H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSMPNIBLRKWEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383024 | |

| Record name | 1,6-BIS(TERT-BUTOXYCARBONYLAMINO)HEXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16644-54-5 | |

| Record name | 1,6-BIS(TERT-BUTOXYCARBONYLAMINO)HEXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1,6-Bis(tert-butoxycarbonylamino)hexane (CAS 16644-54-5)

The C6-Alkyl Spacer Module in Medicinal Chemistry & Materials Science

Executive Summary

1,6-Bis(tert-butoxycarbonylamino)hexane (CAS 16644-54-5), frequently referred to as Di-Boc-1,6-hexanediamine , serves as a critical protected linker scaffold in modern drug discovery and advanced materials synthesis. Unlike short-chain ethyl or propyl spacers, the hexyl (C6) backbone offers a distinct balance of lipophilicity and conformational flexibility. This guide details the synthesis, validation, and application of this molecule, specifically focusing on its utility in PROTAC (Proteolysis Targeting Chimera) linkerology and the synthesis of functionalized supramolecular polymers.

Part 1: Chemical Identity & Physiochemical Profile

This compound represents the fully protected form of 1,6-hexanediamine. The tert-butoxycarbonyl (Boc) groups render the molecule lipophilic and chemically inert to basic and nucleophilic conditions, making it an ideal "masked" spacer until acidic activation is required.

Table 1: Physiochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | Di-tert-butyl hexane-1,6-diyldicarbamate | |

| CAS Number | 16644-54-5 | |

| Molecular Formula | C₁₆H₃₂N₂O₄ | |

| Molecular Weight | 316.44 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 95 – 99 °C | High purity indicator |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Insoluble in water |

| Stability | Stable at RT; Moisture sensitive | Store under inert gas (Ar/N₂) |

Part 2: High-Fidelity Synthesis Protocol

While mono-protection of diamines is often the goal for asymmetric synthesis, the Bis-Boc derivative is synthesized to achieve high-purity storage forms of the diamine or to create symmetric cross-linking agents. The following protocol prioritizes yield and purity, minimizing the formation of mono-protected byproducts.

2.1 Reaction Logic

The synthesis utilizes Di-tert-butyl dicarbonate (Boc₂O) in excess. A biphasic system or a polar aprotic solvent (THF) with a base catalyst ensures complete capping of both amine termini.

DOT Diagram 1: Synthesis Workflow

Caption: Step-by-step synthesis workflow for CAS 16644-54-5 ensuring complete bis-protection.

2.2 Step-by-Step Procedure

-

Preparation: Dissolve 1,6-hexanediamine (10 mmol) in THF (20 mL) and Water (20 mL).

-

Basification: Add NaOH (25 mmol) to the solution. Cool to 0°C.

-

Addition: Dropwise add Boc₂O (25 mmol) dissolved in THF (10 mL). Critical: Control addition rate to manage CO₂ evolution.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 6 hours.

-

Monitoring: Check TLC (Mobile phase: 30% EtOAc in Hexane). Stain with Iodine (Ninhydrin will be negative for the product).

-

Workup: Evaporate THF under reduced pressure. The white precipitate formed is often the crude product. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash combined organics with 1M HCl (to remove unreacted amine) and Brine. Dry over MgSO₄.[1] Recrystallize from hot Hexane/EtOAc to yield white needles.

Part 3: Mechanistic Utility in Drug Discovery (PROTACs)

The primary utility of CAS 16644-54-5 in drug development lies in its role as a Linker Precursor . In PROTAC design, the linker is not merely a connector; it dictates the ternary complex stability (POI-Linker-E3 Ligase).

3.1 The "Goldilocks" Zone of C6 Linkers

-

Lipophilicity: Unlike PEG linkers (hydrophilic), the C6 alkyl chain increases the logP of the final molecule, potentially improving cell membrane permeability.

-

Flexibility: The hexyl chain allows for significant conformational freedom, enabling the "Warhead" and "E3 Ligand" to find an optimal orientation for ubiquitination.

-

Steric Clearance: It provides sufficient distance (~8-9 Å) to avoid steric clash between the target protein and the E3 ligase.

DOT Diagram 2: PROTAC Linker Logic

Caption: The structural role of the C6-alkyl linker in mediating the formation of a functional PROTAC ternary complex.

Part 4: Deprotection Dynamics

For the molecule to function as a linker, the Boc groups must be removed to expose the reactive amines. This process is acid-catalyzed and follows first-order kinetics dependent on acid concentration.

4.1 Deprotection Protocol (TFA Method)

-

Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1 ratio).

-

Mechanism: Protonation of the carbonyl oxygen leads to the collapse of the carbamate, releasing CO₂, isobutene, and the ammonium salt.

-

Scavengers: If the molecule contains sensitive residues (e.g., tryptophan, methionine), add Triethylsilane (TES) as a cation scavenger to prevent tert-butyl cations from alkylating the product.

DOT Diagram 3: Acidic Deprotection Mechanism

Caption: Mechanism of Boc-deprotection yielding the reactive diamine salt and volatile byproducts.

Part 5: Safety & Handling (SDS Summary)

-

Hazards: CAS 16644-54-5 is generally considered an irritant.

-

Handling: Use in a fume hood to avoid inhalation of dust.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8°C .

References

-

Saito, G., et al. (1988).[5][6] Synthesis and properties of bis(phenoxy)alkane derivatives. This foundational work establishes the synthesis protocols for hexane-bridged derivatives.

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[7] Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1, 273-312. Link

-

Sun, X., et al. (2019).[7] PROTACs: great opportunities for academia and industry.[7] Signal Transduction and Targeted Therapy, 4,[7] 64. Link

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc chemistry and deprotection kinetics).

-

PubChem Database. (n.d.). Compound Summary for CID 2786622: this compound.[8]Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. lobachemie.com [lobachemie.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. gelest.com [gelest.com]

- 5. 1,6-Bis(p-tolyloxy)hexane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biochempeg.com [biochempeg.com]

- 8. This compound | C16H32N2O4 | CID 2786622 - PubChem [pubchem.ncbi.nlm.nih.gov]

Precision Synthesis of N,N'-Hexane-1,6-diylbis(tert-butyl carbamate)

A Technical Guide to the "Gold Standard" Aliphatic Linker

Executive Summary: The Backbone of Stability

N,N'-hexane-1,6-diylbis(tert-butyl carbamate) (CAS: 16644-54-5) is more than a protected diamine; it is a critical architectural intermediate. In drug development, it serves as a robust C6-linker for PROTACs and antibody-drug conjugates (ADCs), providing steric freedom without introducing polarity. In material science, it is the precursor to non-isocyanate polyurethanes (NIPUs), enabling safer polymer synthesis.

This guide moves beyond generic "Boc protection" recipes. It details a self-validating synthetic workflow designed to eliminate the most common failure mode: contamination with the mono-protected species (tert-butyl N-(6-aminohexyl)carbamate).

Strategic Analysis & Retrosynthesis

The synthesis is a nucleophilic acyl substitution. The challenge is not the reaction itself, but the symmetry control . We must drive the reaction to completion to avoid the statistical mixture of mono- and bis-protected products.

Retrosynthetic Logic (Graphviz)

The following diagram illustrates the disconnection strategy, highlighting the use of Di-tert-butyl dicarbonate (Boc₂O) as the electrophile.

Figure 1: Retrosynthetic analysis showing the convergent assembly from 1,6-hexanediamine and Boc Anhydride.

Protocol A: The "Gold Standard" Synthesis (DCM Route)

Objective: Synthesis of >98% pure bis-Boc product with complete removal of mono-Boc impurities via liquid-liquid extraction logic.

Materials & Stoichiometry

| Component | Role | Equivalents | Notes |

| 1,6-Hexanediamine | Substrate | 1.0 eq | Hygroscopic; handle quickly. |

| Boc₂O | Reagent | 2.5 eq | Critical: Excess ensures bis-protection. |

| Triethylamine (TEA) | Base | 2.5 - 3.0 eq | Scavenges protons; prevents amine protonation. |

| Dichloromethane (DCM) | Solvent | [0.2 M] | Solubilizes all species. |

| Citric Acid (0.5 M) | Wash Buffer | N/A | The Purifier: Removes mono-Boc/amine. |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a dry round-bottom flask with a magnetic stir bar and an addition funnel.

-

Dissolve 1,6-hexanediamine (1.0 eq) and Triethylamine (3.0 eq) in DCM. Cool to 0°C in an ice bath.

-

Why? The reaction is exothermic. Cooling prevents uncontrolled boiling of DCM and minimizes side reactions.

-

-

Dissolve Boc₂O (2.5 eq) in a minimal amount of DCM and add it dropwise to the amine solution over 30 minutes.

-

Mechanism: The amine attacks the carbonyl of Boc₂O, displacing tert-butanol and CO₂.

-

Step 2: Reaction Progression

-

Remove the ice bath and allow the mixture to warm to room temperature (20-25°C).

-

Stir for 12–16 hours (Overnight).

-

Checkpoint: TLC (Hexane:EtOAc 3:1). The starting diamine (baseline) and mono-Boc (lower Rf) should disappear, leaving the bis-Boc product (high Rf).

-

Step 3: The "Self-Validating" Workup

This is the most critical step. Relying on column chromatography for this molecule is inefficient. We use pH-controlled extraction.

-

Quench: Add water to the reaction mixture.

-

Phase Separation: Separate the organic (DCM) layer.

-

The Acid Wash (Critical): Wash the DCM layer twice with 0.5 M Citric Acid (or 0.5 M HCl).

-

Logic: The target (Bis-Boc) has no basic nitrogens and remains in the DCM. Any unreacted diamine or Mono-Boc intermediate still possesses a basic amine. The acid protonates them, forcing them into the aqueous layer.

-

-

Neutralization: Wash the DCM layer with Saturated NaHCO₃ (to remove trace acid) and then Brine.

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Purification

-

The crude residue is typically a white solid.

-

Recrystallization: Dissolve in a minimum amount of hot Hexane (or Hexane/EtOAc mixture). Cool to 0°C.[1]

-

Filter the white crystals and dry under high vacuum.

Protocol B: Green Chemistry Alternative (Solvent-Free)

For labs prioritizing Green Chemistry principles (reducing chlorinated solvents), this route utilizes mechanical mixing or benign solvents.

-

Reagents: 1,6-Hexanediamine (1.0 eq), Boc₂O (2.2 eq). No base required if Boc₂O is in slight excess and CO₂ evolution is managed.

-

Solvent: Glycerol or Solvent-Free (Neat) .

-

Procedure:

-

Mix diamine and Boc₂O in a mortar (mechanochemical) or in glycerol at RT.

-

Stir vigorously for 2-4 hours.

-

Workup: Add water. The Bis-Boc product is hydrophobic and precipitates out. The mono-Boc and salts remain soluble or can be washed away.

-

Yield: Often >90%, but requires thorough washing to remove trapped Boc₂O.

-

Process Visualization (Workflow)

Figure 2: Synthetic workflow emphasizing the acid-wash purification logic.

Characterization Data

The following data validates the identity of the synthesized material.

| Property | Value / Observation | Notes |

| Appearance | White crystalline solid | Distinct from Mono-Boc (Oil/Low melt). |

| Melting Point | 115 – 118 °C | Literature varies slightly; sharp range indicates purity. |

| ¹H NMR (CDCl₃) | δ 4.58 (br s, 2H, NH) | Broad singlet, exchangeable. |

| δ 3.10 (q, J=6.5 Hz, 4H, N-CH ₂) | Alpha-methylene protons. | |

| δ 1.48 (m, 4H, N-CH₂-CH ₂) | Beta-methylene protons. | |

| δ 1.44 (s, 18H, Boc-CH ₃) | Characteristic strong singlet. | |

| δ 1.32 (m, 4H, Internal CH ₂) | Gamma-methylene protons. | |

| IR Spectrum | 3350 cm⁻¹ (NH stretch) | |

| 1685 cm⁻¹ (C=O carbamate) | Strong carbonyl stretch. |

Interpretation: The symmetry of the molecule results in a simplified NMR spectrum. The integration ratio of the Boc signal (18H) to the alpha-methylene signal (4H) must be exactly 4.5:1. Any deviation suggests mono-Boc contamination.

Safety & Handling

-

1,6-Hexanediamine: Corrosive and hygroscopic. Causes severe skin burns. Handle in a fume hood with gloves.

-

Di-tert-butyl dicarbonate (Boc₂O): Toxic if inhaled; flammable. Melts at ~23°C. If stored in the fridge, allow it to liquefy or weigh as a solid rapidly.

-

DCM: Suspected carcinogen. Use proper ventilation.

References

-

Organic Syntheses. "Di-tert-butyl Dicarbonate." Org.[2] Synth.1978 , 57, 45. [Link]

-

National Institutes of Health (NIH) - PubChem. "1,6-Bis(tert-butoxycarbonylamino)hexane (CAS 16644-54-5)." [Link]

-

ResearchGate. "Selective Synthesis of Carbamate Protected Polyamines." Discussion and Protocols.[1][2][Link]

Sources

Methodological & Application

Protocol for using 1,6-Bis(tert-butoxycarbonylamino)hexane in solid-phase peptide synthesis

Application Note & Protocol

Topic: Strategic Use of 1,6-Bis(tert-butoxycarbonylamino)hexane as a Symmetric Linker in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol and scientific rationale for the application of this compound in solid-phase peptide synthesis (SPPS). This symmetrical, C6 alkyl diamine linker, protected at both termini with acid-labile tert-butoxycarbonyl (Boc) groups, serves as a versatile building block for introducing a defined-length spacer into peptide constructs. We will explore its use in creating homodimeric peptides, generating conformationally constrained cyclic peptides, and synthesizing peptides with specific spatial orientations for structure-activity relationship (SAR) studies. The protocols herein detail the coupling of the mono-deprotected linker to a solid support, subsequent peptide chain elongation, and final cleavage, emphasizing the critical control required for selective deprotection and efficient coupling reactions.

Introduction: The Role of Spacers in Peptide Design

The biological activity of a peptide is intrinsically linked to its three-dimensional conformation and the spatial presentation of its key pharmacophoric elements. Short aliphatic linkers, such as the hexanediamine derivative discussed here, are invaluable tools for modulating these properties. By inserting a flexible six-carbon chain, researchers can systematically investigate the impact of distance on receptor binding, oligomerization state, and proteolytic stability.

This compound is particularly advantageous due to the orthogonal nature of its Boc protecting groups relative to the Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups typically used for α-amino groups in standard SPPS. However, its symmetrical nature presents a unique challenge: the need for selective mono-deprotection to enable directional synthesis. This guide will address a common strategy that circumvents this issue by coupling the fully protected diamine to a resin-bound peptide, followed by deprotection and coupling of a second peptide chain.

Principle of Application

The core strategy involves synthesizing a peptide on a solid support, followed by the coupling of 1,6-bis(Boc-amino)hexane to the N-terminus of the resin-bound peptide. One of the Boc groups is then removed under controlled acidic conditions, revealing a primary amine. This newly available amine serves as the initiation point for the synthesis of a second peptide chain or for cyclization with the side chain of an amino acid within the first peptide.

Workflow Overview

The general workflow for creating a homodimeric peptide linked by the hexanediamine spacer is illustrated below.

Caption: Workflow for synthesizing a peptide dimer using a diamine linker.

Materials and Reagents

Reagents

| Reagent | Supplier (Example) | Grade | Purpose |

| Rink Amide MBHA Resin (100-200 mesh) | Sigma-Aldrich | Synthesis Grade | Solid support for peptide synthesis |

| Fmoc-protected Amino Acids | Bachem | Peptide Synthesis Grade | Monomers for peptide chain elongation |

| This compound | Toronto Research Chemicals | >98% Purity | Linker molecule |

| HBTU / HCTU | Chem-Impex | Peptide Synthesis Grade | Coupling activator |

| N,N-Diisopropylethylamine (DIPEA) | Acros Organics | Reagent Grade, >99% | Activation base |

| Piperidine | Fisher Scientific | Anhydrous, 99.5% | Fmoc deprotection |

| N,N-Dimethylformamide (DMF) | VWR | Peptide Synthesis Grade, Anhydrous | Primary solvent for SPPS |

| Dichloromethane (DCM) | EMD Millipore | Anhydrous, >99.8% | Solvent for washing and reactions |

| Trifluoroacetic Acid (TFA) | Oakwood Chemical | Reagent Grade, >99% | Boc deprotection and final cleavage |

| Triisopropylsilane (TIS) | Alfa Aesar | 99% | Scavenger for cleavage |

| 1,2-Ethanedithiol (EDT) | TCI America | >98% | Scavenger for cleavage (for Trp, Met, Cys) |

| Diethyl Ether | Sigma-Aldrich | Anhydrous | Peptide precipitation |

Equipment

-

Automated or manual solid-phase peptide synthesizer

-

Reaction vessel with fritted disc

-

Shaker or vortexer

-

Vacuum manifold for washing

-

High-Performance Liquid Chromatography (HPLC) system for purification and analysis

-

Lyophilizer

Detailed Experimental Protocols

Protocol 1: Synthesis of the First Peptide Chain

This protocol assumes a standard Fmoc/tBu strategy for peptide synthesis on a Rink Amide resin.

-

Resin Swelling: Swell 100 mg of Rink Amide MBHA resin (substitution level ~0.5 mmol/g) in 5 mL of DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF. Add 3 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh 3 mL of 20% piperidine for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL) to remove all traces of piperidine.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the first Fmoc-amino acid (4 equivalents relative to resin loading) with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in 2 mL of DMF for 2 minutes.

-

Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.

-

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (ninhydrin solution should remain colorless/yellow). If the test is positive (blue beads), repeat the coupling step.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence. After the final amino acid is coupled, proceed to Protocol 2.

Protocol 2: Coupling of the Diamine Linker

-

Final Fmoc Deprotection: After coupling the last amino acid of the first peptide sequence, perform the Fmoc deprotection as described in Protocol 1, Step 2.

-

Thorough Washing: Wash the resin meticulously with DMF (5 x 5 mL) and DCM (5 x 5 mL) to ensure the complete removal of piperidine. Dry the resin under vacuum for 15 minutes.

-

Linker Coupling:

-

Prepare a solution of 1,6-Bis(Boc-amino)hexane (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in 3 mL of DMF.

-

Add this solution to the resin-bound peptide.

-

Agitate the reaction mixture for 4 hours at room temperature.

-

-

Washing: Wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL).

-

Confirmation: A Kaiser test should be negative at this stage, indicating successful capping of the N-terminal amine.

Caption: Coupling the diamine linker to the resin-bound peptide.

Protocol 3: Selective Boc Deprotection and Second Peptide Synthesis

The key to this protocol is the partial removal of one Boc group while leaving the side-chain protecting groups (e.g., tBu, Trt) intact. This is achieved by using a milder TFA concentration than that used for final cleavage.

-

Selective Deprotection:

-

Wash the resin with DCM (5 x 5 mL).

-

Add a solution of 30% (v/v) TFA in DCM to the resin.

-

Agitate for 30 minutes at room temperature.

-

Crucial: Perform this step in a well-ventilated fume hood.

-

-

Neutralization and Washing:

-

Drain the TFA solution.

-

Wash immediately with DCM (3 x 5 mL).

-

Neutralize the newly formed amine salt by washing with 10% (v/v) DIPEA in DMF (3 x 2 minutes).

-

Wash thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove excess base.

-

-

Synthesis of Second Peptide Chain:

-

With the newly exposed primary amine, synthesize the second peptide chain by repeating the steps outlined in Protocol 1 (specifically steps 4-6 for each amino acid).

-

Protocol 4: Final Cleavage and Deprotection

-

Resin Preparation: After the synthesis is complete, wash the resin with DCM (5 x 5 mL) and dry it thoroughly under high vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard robust cocktail is Reagent K.

-

Reagent K: TFA/Water/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5 v/v/w/v/v).

-

For peptides containing Trp, Met, or Cys, the addition of EDT (2.5%) is recommended to prevent side reactions.

-

-

Cleavage Reaction:

-

Add 5 mL of the cleavage cocktail to the dried resin.

-

Agitate at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA filtrate into a 50 mL conical tube.

-

Concentrate the filtrate slightly under a stream of nitrogen.

-

Add 40 mL of cold diethyl ether to precipitate the crude peptide.

-

-

Isolation and Purification:

-

Centrifuge the mixture at 3000 x g for 5 minutes. Decant the ether.

-

Wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the crude peptide in a minimal amount of Acetonitrile/Water and purify using reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain a white, fluffy powder.

-

Trustworthiness and Self-Validation

To ensure the success of this protocol, in-process controls are essential.

-

Kaiser Test: Use the Kaiser test after every coupling and deprotection step to confirm reaction completion. A successful coupling results in a negative (yellow) test, while a successful deprotection yields a positive (deep blue) test.

-

Mass Spectrometry: After cleavage, an aliquot of the crude product should be analyzed by LC-MS. The observed mass should correspond to the calculated theoretical mass of the desired dimeric peptide construct. This confirms the successful incorporation of the linker and both peptide chains.

-

Analytical HPLC: Analysis of the crude product provides an initial assessment of purity and can help in optimizing the purification strategy.

Conclusion

This compound is a powerful tool for introducing a flexible, defined-length spacer in peptide synthesis. The protocols detailed above provide a robust framework for its successful application. The critical steps are the complete coupling of the linker to the first peptide and the controlled, selective deprotection of one Boc group to initiate the synthesis of the second chain. By employing careful technique and in-process controls, researchers can confidently synthesize complex dimeric and cyclic peptide structures to advance their drug discovery and chemical biology programs.

References

-

Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595–598. [Link]

-

King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255–266. [Link]

Application Note: 1,6-Bis(tert-butoxycarbonylamino)hexane in Linkerology & Drug Discovery

Abstract

This guide details the strategic application of 1,6-Bis(tert-butoxycarbonylamino)hexane (CAS: 16644-54-5), a symmetric, orthogonally protected diamine precursor, in the synthesis of heterobifunctional degraders (PROTACs) and antibody-drug conjugates (ADCs). While often viewed merely as a protected diamine, its utility lies in its role as a stable, lipophilic reservoir for the generation of C6-alkyl spacers —a "Goldilocks" length (approx. 9–10 Å) for optimal ternary complex formation in ubiquitin-mediated proteolysis. This note provides high-fidelity protocols for breaking the symmetry of this molecule to generate bifunctional linkers.

Part 1: Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | Di-tert-butyl hexane-1,6-diyldicarbamate |

| Common Name | N,N'-Di-Boc-1,6-hexanediamine |

| CAS Number | |

| Molecular Weight | 316.44 g/mol |

| Solubility | Soluble in DCM, THF, DMF, DMSO.[1] Insoluble in water. |

| Stability | Stable at RT. Hydrolyzes rapidly in pH < 4. |

| Role in Linkerology | Precursor for hydrophobic C6 alkyl spacers; reduces aggregation compared to PEG linkers. |

Expert Insight: The Hydrophobicity Factor

Unlike PEG linkers, which are hydrophilic, the C6 alkyl chain derived from this molecule is lipophilic. In PROTAC design, switching from PEG to Alkyl-C6 often improves cell permeability (logP optimization) but requires careful handling to prevent aggregation during synthesis. The Bis-Boc protection ensures the diamine remains inert and soluble in organic solvents until the precise moment of conjugation.

Part 2: Strategic Application Protocols

The core challenge with this compound is its symmetry . To use it as a linker between two different ligands (e.g., Warhead and E3 Ligase binder), one must differentiate the two amine termini.

Protocol A: Solid-Phase Desymmetrization (High Precision)

Best for: High-throughput library synthesis of PROTACs.

This protocol utilizes a solid support to "mask" one end of the linker, effectively breaking symmetry without requiring difficult statistical purification.

Workflow Diagram:

Caption: Solid-phase strategy to differentiate symmetric diamines. One amine is anchored, leaving the other protected.

Step-by-Step Procedure:

-

Resin Preparation: Swell 2-Chlorotrityl chloride resin (1.0 equiv) in anhydrous DCM for 30 min.

-

Symmetry Breaking (Loading):

-

Dissolve this compound (5.0 equiv) in DCM.

-

Critical: Add TFA (1.0 equiv) to the solution before adding to resin to generate a statistical mixture of mono-deprotected species in situ, OR (preferred) use the Mono-Boc commercial variant if available.

-

If using Bis-Boc strictly: You must first perform a partial deprotection (see Protocol B) to generate the reactive amine. The Bis-Boc itself cannot react with the resin.

-

Correction: The most common use of the Bis-Boc in SPPS is actually as a monomer in peptoid synthesis where it is fully deprotected immediately prior to coupling, or used to cap a sequence.

-

Revised Step 2 (For Bis-Boc specifically): Treat Bis-Boc with 25% TFA/DCM for 30 mins to fully deprotect to 1,6-diaminohexane (dihydrochloride salt). Wash and neutralize.[2] Use the excess diamine (10 equiv) to react with the resin. The large excess ensures only one end reacts with the resin chloride, preventing cross-linking.

-

-

Washing: Wash resin 3x with DCM/MeOH/DIPEA (17:2:1) to cap unreacted active sites.[3]

-

Elongation: The resin now holds a mono-protected C6-amine tail (Resin-NH-(CH2)6-NH2).

-

Coupling: React the free amine with the E3 Ligase Ligand (e.g., Thalidomide-acid) using HATU/DIPEA in DMF.

Protocol B: Solution-Phase Statistical Mono-Deprotection

Best for: Large-scale batch synthesis where chromatography is acceptable.

When solid-phase is not viable, one must chemically remove one Boc group from the symmetric Bis-Boc starting material.

Reagents:

Protocol:

-

Dissolution: Dissolve 10 mmol of Bis-Boc linker in 50 mL of Ethyl Acetate. Cool to 0°C.[6][7]

-

Controlled Acidification:

-

Expert Tip: Do NOT use TFA; it is too fast. Use HCl in Dioxane.[6][]

-

Add 1.0 equivalent (stoichiometric) of 4M HCl in Dioxane dropwise over 1 hour.

-

-

Equilibration: Allow to warm to RT and stir for 12 hours.

-

Work-up & Separation (The Critical Step):

-

The reaction will yield a mixture: Unreacted Bis-Boc (Lipophilic), Mono-Boc-amine (Amphiphilic), and fully deprotected Diamine (Hydrophilic salt).

-

Extraction: Add water (50 mL). The Bis-Boc stays in Ethyl Acetate. The Mono-Boc salt and Diamine salt go into the water.

-

Differentiation: Basify the aqueous layer to pH 10 using NaOH. Extract with DCM.

-

Note: The fully deprotected diamine is highly water-soluble even at basic pH compared to the Mono-Boc. Repeat DCM extraction 3x. The Mono-Boc amine will preferentially partition into DCM.

-

-

-

Yield: Typically 40-50% mono-protected product (N-Boc-1,6-hexanediamine).

Part 3: PROTAC Linker Design Logic

Why use this C6 linker? The distance and flexibility are calculated parameters.

Caption: The C6 linker acts as a hydrophobic bridge, facilitating protein-protein interactions.

Part 4: Quality Control & Characterization

Verify the integrity of your deprotected or semi-deprotected linker before conjugation.

| Analyte | Method | Expected Signal (Mono-Boc derivative) |

| Proton NMR | 1H NMR (CDCl3) | δ 1.44 (s, 9H) : Boc tert-butyl group.δ 3.10 (m, 2H) : CH2 adjacent to carbamate.δ 2.68 (t, 2H) : CH2 adjacent to free amine. |

| Mass Spec | LC-MS (ESI+) | [M+H]+ : Calc MW + 1. Look for loss of Boc (-100 Da) fragments. |

| TLC | Ninhydrin Stain | Bis-Boc: No stain (requires heating/acid).Mono-Boc: Blue/Purple spot (free amine). |

References

-

Boc Chemistry Mechanism: Common Organic Chemistry. "Boc Deprotection Mechanism (TFA)."[7] Available at: [Link]

-

PROTAC Linkerology: Journal of Medicinal Chemistry. "Current strategies for the design of PROTAC linkers: a critical review." (2020). Available at: [Link]

-

Compound Data: PubChem. "this compound." Available at: [Link]

-

Solid Phase Synthesis: Nature Protocols. "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Available at: [Link]

Sources

Method for coupling amino acids to Boc-protected diamines

Abstract & Introduction

Context: The coupling of N-protected amino acids to mono-Boc-protected diamines is a foundational step in the synthesis of heterobifunctional linkers, PROTACs (Proteolysis Targeting Chimeras), and peptidomimetics. This reaction creates an amide bond between the carboxylic acid of the amino acid and the free amine of the diamine, while preserving the Boc group for future orthogonal deprotection.

The Challenge: The primary technical hurdles are chemoselectivity (preventing attack on the Boc-protected amine, though kinetically unlikely), racemization of the amino acid α-carbon, and purification of the resulting intermediate from unreacted diamine.

Scope: This Application Note details two field-proven protocols:

-

High-Efficiency Protocol (HATU/DIPEA): Best for valuable, sterically hindered, or expensive amino acids.

-

Scalable Protocol (EDC/HOBt): Best for large-scale reactions where cost and ease of workup (water solubility) are priorities.

Reaction Mechanism & Strategy

To ensure a self-validating system, one must understand the activation pathway. The carboxylic acid is converted into an "active ester" (O-acylisourea or OBt/OAt ester), which is then susceptible to nucleophilic attack by the free amine of the mono-Boc-diamine.

Figure 1: Activation and Coupling Mechanism

Caption: Mechanism of HATU-mediated activation. The carboxylate attacks HATU to form an unstable intermediate, which rearranges to the OAt-active ester. The amine attacks this ester to form the amide bond.[1]

Material Selection Guide

Critical Decision: The choice of amino acid protection is vital. Since the diamine is Boc-protected (acid-labile), the amino acid should ideally carry Fmoc or Cbz protection (base-labile or hydrogenation-labile) to allow orthogonal deprotection later. Do not use Boc-AA-OH unless the final target requires simultaneous global deprotection.

Table 1: Coupling Reagent Selection Matrix

| Feature | HATU / DIPEA | EDC / HOBt | DIC / Oxyma |

| Reactivity | Highest. Ideal for hindered AAs (e.g., Val, Ile). | Moderate. Good for standard primary amines. | High. Safer alternative to HATU (non-explosive). |

| Racemization Risk | Low (Fast kinetics minimize risk). | Low (HOBt suppresses racemization). | Very Low (Oxyma is superior to HOBt). |

| Purification | Requires acid wash/column (byproducts are organic soluble). | Excellent. Urea byproduct is water-soluble.[2] | Urea is soluble in DCM; requires filtration if using DCC. |

| Cost | High ( | Low ($).[3] | Moderate ( |

| Recommended Use | Precious intermediates; PROTAC linkers. | Scale-up (>5g); Routine synthesis. | Green chemistry; Solid phase. |

Protocol A: High-Efficiency Coupling (HATU)

Application: Use this for milligram-scale reactions or when the amino acid is expensive/hindered.

Reagents:

-

Amino Acid: Fmoc-AA-OH (1.0 equiv)

-

Amine: Mono-Boc-Diamine (1.0 – 1.1 equiv)

-

Coupling Reagent: HATU (1.05 equiv)

-

Base: DIPEA (Diisopropylethylamine) (2.0 – 3.0 equiv)

-

Solvent: Anhydrous DMF or DMF/DCM (1:1)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and cool under nitrogen. Add a stir bar.[5]

-

Dissolution: Dissolve Fmoc-AA-OH (1.0 equiv) and HATU (1.05 equiv) in anhydrous DMF (concentration ~0.1 M).

-

Expert Tip: DMF is preferred over DCM for HATU stability, but DCM can be added to improve solubility of lipophilic linkers.

-

-

Activation: Cool the solution to 0°C (ice bath). Add DIPEA (2.0 equiv) dropwise.

-

Visual Check: The solution often turns yellow upon activation. Stir for 5–10 minutes.

-

-

Coupling: Add the Mono-Boc-Diamine (1.1 equiv) dissolved in minimal DMF.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–3 hours.

-

Monitoring: Check via TLC or LC-MS.[5] Look for the disappearance of the carboxylic acid peak (M-1 in negative mode) and appearance of Product (M+1).

-

-

Quenching: Dilute with EtOAc (10x reaction volume).

-

Workup (Crucial for Purity):

-

Wash 2x with 5% Citric Acid or 1M HCl (Removes unreacted diamine and DIPEA). Note: Do not keep in acid too long to preserve Boc.

-

Wash 2x with Sat. NaHCO₃ (Removes unreacted acid and HOAt).

-

Wash 1x with Brine.

-

Dry over Na₂SO₄, filter, and concentrate.[3]

-

Protocol B: Scalable Carbodiimide Coupling (EDC/HOBt)

Application: Use this for gram-scale synthesis where column chromatography is to be minimized.

Reagents:

-

Amino Acid: Fmoc-AA-OH (1.0 equiv)

-

Additive: HOBt (anhydrous) (1.2 equiv)

-

Base: NMM (N-methylmorpholine) (2.0 equiv) - Optional, keeps pH neutral.

-

Solvent: DCM (Dichloromethane) or DMF.[2]

Step-by-Step Procedure:

-

Dissolution: Dissolve Fmoc-AA-OH , Mono-Boc-Diamine , and HOBt in DCM (0.2 M) at RT.

-

Why HOBt? It reacts with the O-acylisourea to form an OBt ester, preventing the "N-acylurea" rearrangement side reaction and suppressing racemization [1].

-

-

Cooling: Cool mixture to 0°C .

-

Addition: Add EDC·HCl (1.2 equiv). If the pH is acidic (check wet pH paper), add NMM to adjust to pH ~8.

-

Reaction: Stir at 0°C for 30 mins, then warm to RT overnight.

-

Workup (Self-Validating):

Workflow & Troubleshooting

The following decision tree helps navigate common issues such as low yield or solubility.

Figure 2: Experimental Logic Flow

Caption: Decision matrix for optimizing coupling conditions based on solubility and reaction monitoring.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Bis-acylation observed | Mono-Boc-diamine contained free diamine. | Verify diamine purity by NMR before coupling. Use slow addition of diamine.[5] |

| Racemization (D-isomer) | High pH or prolonged activation. | Use HOBt/Oxyma.[9] Reduce base (DIPEA) to 1.0 equiv. Keep activation time <5 mins. |

| Precipitate forms | Urea byproduct (DCU) if using DCC. | Switch to EDC (water soluble urea) or filter precipitate before workup. |

| Boc removal | Conditions too acidic during workup. | Use Citric Acid (pH ~4) instead of HCl. Ensure DMF is amine-free (not degraded). |

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][7][10][11][12] Tetrahedron, 61(46), 10827-10852. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 4. redalyc.org [redalyc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amide Synthesis [fishersci.co.uk]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 10. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]

- 11. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]

- 12. peptide.com [peptide.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,6-Bis(tert-butoxycarbonylamino)hexane

Welcome to the technical support center for the synthesis of 1,6-Bis(tert-butoxycarbonylamino)hexane. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this common yet nuanced chemical transformation. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental choices, ensuring you can not only solve current issues but also prevent future ones.

Introduction: The Challenge of Complete Protection

The synthesis of this compound via the reaction of 1,6-hexanediamine with di-tert-butyl dicarbonate ((Boc)₂O) is a foundational reaction in organic synthesis. The tert-butyloxycarbonyl (Boc) group is an excellent choice for amine protection due to its stability under a wide range of conditions and its facile removal under acidic conditions.[1] However, achieving a high yield of the desired di-protected product can be elusive. The primary challenge lies in driving the reaction to completion while minimizing the formation of the mono-protected intermediate and other side products. This guide will provide a structured approach to troubleshooting and optimizing this reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the synthesis of this compound?

A1: Low yields are typically attributed to one or more of the following factors:

-

Incomplete reaction: Insufficient (Boc)₂O, inadequate reaction time, or suboptimal temperature can lead to a significant amount of the mono-Boc intermediate remaining.

-

Side product formation: The formation of N,N'-di-tert-butyl-N,N'-hexanediylbis(carbamate) (a urea byproduct) can occur, especially at elevated temperatures or with certain catalysts.[2]

-

Hydrolysis of (Boc)₂O: The presence of excessive water in the reaction can lead to the decomposition of the Boc anhydride.

-

Product loss during workup and purification: The product has some solubility in aqueous solutions, and improper extraction or recrystallization techniques can lead to significant losses.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[1] A typical mobile phase is a mixture of ethyl acetate and hexane. The starting diamine will have a low Rf value, the mono-Boc product will be intermediate, and the di-Boc product will have the highest Rf value. Visualization can be achieved using a ninhydrin stain (which will stain the primary amines of the starting material and the secondary amine of the mono-Boc product) or a potassium permanganate stain.[3]

Q3: Is the reaction exothermic?

A3: Yes, the reaction of amines with (Boc)₂O is exothermic. It is crucial to control the temperature, especially during the addition of the Boc anhydride, to prevent a runaway reaction and the formation of side products.[4]

In-Depth Troubleshooting Guides

Problem 1: Significant amount of mono-Boc product remains.

Question: My final product is contaminated with a substantial amount of the mono-protected intermediate. How can I drive the reaction to completion?

Answer: This is the most common issue. The key is to ensure that the second Boc protection occurs efficiently. Here's a systematic approach to address this:

-

Stoichiometry of (Boc)₂O: Ensure you are using a sufficient excess of di-tert-butyl dicarbonate. While theoretically two equivalents are needed, using 2.1 to 2.2 equivalents can help drive the reaction to completion.

-

Role of the Base: A base is required to neutralize the acidic carbamic acid intermediate that is formed.[2] Triethylamine (TEA) is a common choice. Ensure at least two equivalents of TEA are used. The pKa of the conjugate acid of TEA is high enough to deprotonate the ammonium ion formed after the first protection, making the second amino group available for reaction.

-

Reaction Time and Temperature: The reaction is often performed at room temperature overnight.[5] If you are still seeing incomplete reaction, consider a modest increase in temperature to 40-50°C. However, be cautious as higher temperatures can promote side reactions.[6]

-

Solvent Choice: Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent solvent choices as they are relatively non-polar and aprotic, which favors the desired reaction.

Problem 2: Formation of an insoluble white precipitate that is not the desired product.

Question: I observe the formation of a significant amount of a white solid that is insoluble in my workup solvent and does not appear to be my desired product. What is it and how can I prevent it?

Answer: This is likely a urea-type byproduct. The mechanism can involve the formation of an isocyanate intermediate, which then reacts with another amine molecule.[2]

-

Mechanism of Urea Formation:

-

The amine attacks the Boc anhydride.

-

Under certain conditions (e.g., elevated temperature), the intermediate can eliminate tert-butanol and carbon dioxide to form an isocyanate.

-

This highly reactive isocyanate can then be attacked by another molecule of the diamine (or the mono-protected intermediate) to form a stable urea linkage.

-

-

Prevention Strategies:

-

Temperature Control: Strictly maintain the reaction temperature at or below room temperature, especially during the addition of (Boc)₂O.

-

Avoid Catalysts like DMAP: While 4-(dimethylamino)pyridine (DMAP) can accelerate Boc protections, it is also known to promote the formation of isocyanates and subsequently ureas.[7] For this specific transformation, it is best to avoid it.

-

Controlled Addition: Add the (Boc)₂O solution dropwise to the solution of the diamine and base to maintain a low instantaneous concentration of the anhydride.

-

Experimental Protocols

Optimized Protocol for this compound Synthesis

This protocol is designed to maximize the yield of the di-protected product.

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and an ice bath, dissolve 1,6-hexanediamine (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.5 M.

-

Addition of Base: Add triethylamine (2.2 eq) to the solution and stir for 5 minutes.

-

Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate (2.1 eq) in a minimal amount of DCM. Add this solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0-5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material and mono-protected intermediate spots are no longer visible.

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated sodium bicarbonate solution (2 x volume of organic layer), and brine (1 x volume of organic layer).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude product.

-

Purification by Recrystallization

-

Dissolve the Crude Product: Dissolve the crude solid in a minimal amount of hot ethyl acetate.

-

Induce Crystallization: Slowly add hexane while the solution is still warm until it becomes slightly cloudy.

-

Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

-

Isolate Crystals: Collect the white crystalline product by vacuum filtration, washing with a small amount of cold hexane.

-

Drying: Dry the crystals under vacuum.

Data Presentation

| Parameter | Recommendation | Rationale |

| Stoichiometry | ||

| 1,6-Hexanediamine | 1.0 eq | Limiting reagent |

| (Boc)₂O | 2.1 - 2.2 eq | Drives the reaction to di-protection |

| Triethylamine | 2.2 eq | Neutralizes the acidic byproduct |

| Reaction Conditions | ||

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Good solubility for reactants and product |

| Temperature | 0-5°C (addition), Room Temperature (reaction) | Controls exotherm and minimizes side products[4] |

| Reaction Time | 12 - 16 hours | Allows for complete reaction |

Visualizations

Caption: Reaction pathway for the di-protection of 1,6-hexanediamine.

Caption: Troubleshooting workflow for low yield.

References

- BenchChem. (2025). Recrystallization.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.

-

Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]

- Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc.

-

Ha, H.-J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]

-

Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]

- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.

-

Kokotos, C. G., et al. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4477–4483. Retrieved from [Link]

- Google Patents. (2016). Synthetic method of N-Boc-1,6-hexamethylene diamine. CN105294502A.

- Reddit. (2023). Can boc anhydride be visualized by pma tlc stain? r/CHROMATOGRAPHY.

-

Dhepe, P. L., et al. (2017). One-Pot Synthesis of Dialkyl Hexane-1,6-Dicarbamate from 1,6-Hexanediamine, Urea, and Alcohol over Zinc-Incorporated Berlinite (ZnAlPO4) Catalyst. Industrial & Engineering Chemistry Research, 56(45), 12647–12657. Retrieved from [Link]

-

Li, J., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances, 14(28), 20108-20112. Retrieved from [Link]

- Reddit. (2014). Removal of Boc protecting group as workup? r/chemistry.

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

- Sigma-Aldrich. (n.d.). BOC-ON.

- Pittelkow, M. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates.

-

Hassner, A., & Basel, Y. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6370. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. CN105294502A - Synthetic method of N-Boc-1,6-hexamethylene diamine - Google Patents [patents.google.com]

- 6. chemtips.wordpress.com [chemtips.wordpress.com]

- 7. pubs.acs.org [pubs.acs.org]

Preventing side product formation during coupling reactions

Introduction: The Philosophy of "Clean" Coupling

Welcome to the Technical Support Center. In drug discovery, "yield" is often a vanity metric; purity profile is the reality. Side products in coupling reactions are not random accidents—they are the result of specific, competing catalytic cycles that are thermodynamically or kinetically accessible under your current conditions.

This guide treats side products as diagnostic signals . By identifying the specific impurity (e.g., protodeboronation vs. homocoupling), you can reverse-engineer the failure mode and apply a targeted mechanistic fix.

Module A: Suzuki-Miyaura Cross-Coupling

Primary Failure Modes: Protodeboronation & Homocoupling

Issue 1: "My Boronic Acid is Disappearing, but Product isn't Forming."

Diagnosis: LCMS shows a mass corresponding to [Ar-H] (where Ar-B(OH)2 was the starting material). Root Cause: Protodeboronation .[1][2][3] This is the hydrolysis of the C-B bond. It is particularly aggressive in electron-deficient heteroarenes (e.g., 2-pyridine boronic acids) and polyfluorophenyl boronates. The reaction with water/base is faster than the transmetallation step with Palladium.

Mechanistic Fixes:

| Variable | Adjustment | Mechanistic Rationale |

|---|---|---|

| Base | Switch to anhydrous K₃PO₄ or CsF | Removes the high concentration of OH- required for the hydrolytic pathway [1]. |

| Ligand | Use Q-Phos or XPhos | Bulky, electron-rich ligands accelerate transmetallation, allowing the productive cycle to outcompete hydrolysis. |

| Reagent | Switch to MIDA Boronates | MIDA esters release the active boronic acid slowly (slow-release strategy), keeping the concentration low enough to favor coupling over decomposition [2]. |

Issue 2: "I see a dimer of my Boronic Acid."

Diagnosis: LCMS shows [Ar-Ar] symmetric biaryl. Root Cause: Homocoupling (Glaser-type or Pd(II)-mediated) .[4] This occurs when Oxygen enters the system (oxidizing Pd(0) to Pd(II) without aryl halide oxidative addition) or when using a Pd(II) precatalyst that reacts with the boronate before reduction.[5]

The "Oxygen Trap" Workflow:

-

Check Gas Quality: Are you using 99.999% Ar?

-

Degassing Method: Sparging is insufficient for sensitive reactions. Switch to Freeze-Pump-Thaw (See Protocol A).

-

Catalyst Switch: If using Pd(OAc)2, switch to a Pd(0) source like Pd(dba)2 or a pre-reduced palladacycle to bypass the initial reduction requirement [3].

Visualization: The Suzuki Competitor Pathways

The following diagram illustrates where the side reactions hijack the productive catalytic cycle.

Caption: The Suzuki Cycle showing critical "off-ramps" where Homocoupling (oxidative) and Protodeboronation (hydrolytic) compete with productive steps.[2][6]

Module B: Amide & Peptide Coupling

Primary Failure Mode: Loss of Chiral Integrity (Racemization)

Issue: "My product enantiomeric excess (ee) is dropping."

Diagnosis: Chiral HPLC shows a split peak (enantiomer or diastereomer formation). Root Cause: Oxazolone Formation . During activation, the amino acid can cyclize to form an oxazolone, which is highly prone to deprotonation at the alpha-carbon, leading to racemization.

Troubleshooting Matrix:

| Factor | Recommendation | Why? |

| Coupling Reagent | Oxyma Pure / DIC | Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) suppresses racemization significantly better than HOBt and is safer than HOAt (non-explosive) [4].[7] |

| Base | Collidine (TMP) | 2,4,6-Collidine is sterically hindered and weaker than TEA/DIEA, reducing the risk of alpha-proton abstraction.[8] |

| Addition Order | Pre-activation (limited) | Do NOT pre-activate for >2 mins. Long activation times favor oxazolone formation. |

Visualization: Racemization Decision Tree

Caption: Decision logic for troubleshooting racemization in peptide/amide synthesis.

Module C: Catalyst Health (Pd Black)

Issue: "The reaction turns black and stops at 50% conversion." Root Cause: Ligand Dissociation . When Pd(0) loses its ligands, it aggregates into inactive Palladium black nanoparticles. This is irreversible.

The "Stabilization" Protocol:

-

Increase L:M Ratio: If using monodentate phosphines (e.g., PPh3), increase the Ligand:Metal ratio from 2:1 to 4:1 .

-

Switch Ligand Class: Move to NHC ligands (PEPPSI) or Buchwald Precatalysts (G3/G4) . These have extremely high binding constants and resist aggregation [5].

Standard Operating Procedures (SOPs)

Protocol A: Freeze-Pump-Thaw (The Gold Standard for Degassing)

Required for: Stille, Sonogashira, and sensitive Suzuki couplings.

-

Seal: Place solvent/reagents in a Schlenk flask. Close stopcock.

-

Freeze: Submerge flask in liquid Nitrogen (LN2) until fully frozen.

-

Pump: Open stopcock to high vacuum (0.1 mmHg) for 5-10 minutes. Do not pump while liquid.

-

Thaw: Close stopcock. Remove from LN2. Thaw in warm water bath. Gas bubbles will evolve.[9][10][11]

-

Repeat: Perform cycles 2-4 three times .

-

Backfill: Backfill with Argon.

Protocol B: The "Control" Experiment

Run this before optimizing reaction conditions. Run the reaction without the electrophile (Aryl Halide) .

-

If Ar-B(OH)2 disappears → You have a stability issue (Protodeboronation).[2]

-

If Ar-Ar forms → You have an oxidant issue (Homocoupling).

References

-

Lloyd-Jones, G. C., et al. (2021). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." Journal of the American Chemical Society. Link

-

Gillis, E. P., & Burke, M. D. (2007). "A Simple and General Solution for the Iterative Synthesis of Polyene Natural Products Using MIDA Boronates." Journal of the American Chemical Society. Link

-

Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society. Link

-

Subirós-Funosas, R., Albericio, F., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt." Chemistry – A European Journal. Link

-

Ingoglia, B. T., & Buchwald, S. L. (2019). "Palladium-Catalyzed Cross-Coupling: A Historical Context." Organic Process Research & Development. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. reddit.com [reddit.com]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. bachem.com [bachem.com]

- 8. benchchem.com [benchchem.com]

- 9. chamberlandresearch.com [chamberlandresearch.com]

- 10. depts.washington.edu [depts.washington.edu]

- 11. emeraldcloudlab.com [emeraldcloudlab.com]

Technical Support Center: 1,6-Bis(Boc-amino)hexane Optimization

Topic: Catalyst Optimization & Troubleshooting for N,N'-Di-Boc-1,6-hexanediamine Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Molecular Context

Welcome to the Advanced Technical Support Center. You are likely working with 1,6-Bis(Boc-amino)hexane (CAS: 16644-54-5), a critical aliphatic linker used in PROTACs, polymer synthesis (polyurethanes/ureas), and peptide chemistry.

While the synthesis appears deceptively simple—protecting a 1,6-hexanediamine core—optimization is often required to suppress mono-protected byproducts, minimize racemization (in downstream coupling), and adhere to Green Chemistry principles. This guide addresses the catalytic drivers of these reactions.

Module 1: Catalyst Selection for Synthesis (Protection)

Q1: I am synthesizing 1,6-Bis(Boc-amino)hexane from the diamine. The standard uncatalyzed reaction is too slow. Which catalyst system offers the best balance of yield and purity?

A: While the reaction of 1,6-hexanediamine with Di-tert-butyl dicarbonate (

We recommend two catalytic tiers depending on your constraints:

Tier A: The Industry Standard (Homogeneous Nucleophilic Catalysis)

-

Loading: 0.1 – 5.0 mol%

-

Mechanism: DMAP acts as a hyper-nucleophilic acyl transfer agent. It attacks

to form a reactive -

Pros: Extremely fast (minutes to hours); high conversion.

-

Cons: DMAP is toxic and difficult to remove completely without acidic washes; can cause side reactions (e.g., isocyanate formation) if temperature is uncontrolled.

Tier B: The Green Chemistry Alternative (Lewis Acid Catalysis)

-

Catalyst: Molecular Iodine (

) [3][4][5][6] -

Loading: 5 – 10 mol%

-

Mechanism: Iodine activates the carbonyl oxygens of

via Lewis acid coordination, facilitating nucleophilic attack by the amine. -

Pros: Solvent-free potential; cheap; high chemoselectivity; easy workup (wash with

). -

Cons: Requires handling of iodine (staining).

Comparative Performance Data

| Parameter | Uncatalyzed | DMAP Catalyzed | Iodine ( | Solid Acid (Amberlite IR-120) |

| Reaction Time | 12–24 Hours | 0.5–2 Hours | 0.5–1 Hour | 0.5–3 Hours |

| Yield (Isolated) | 70–80% | 90–98% | 92–98% | 85–95% |

| Selectivity (Bis) | Moderate | High | High | High |

| Purification | Extraction | Acid Wash Required | Thiosulfate Wash | Filtration (Reusable) |

| Green Score | Low (Solvent heavy) | Low (Toxic catalyst) | High | Very High |

Visualizing the Mechanism

Understanding why DMAP works is crucial for troubleshooting rate issues.

Figure 1: The DMAP Catalytic Cycle.[7][8] Note that DMAP is regenerated, but high concentrations of acid (if present) can protonate DMAP, deactivating the cycle.

Module 2: Troubleshooting Yield & Selectivity

Q2: I am observing a persistent mono-Boc impurity (approx. 10-15%). How do I shift the equilibrium to the Bis-product?

A: This is a stoichiometry and solubility issue.

-

Stoichiometry: Ensure you are using at least 2.2 to 2.5 equivalents of

. The second amine becomes less nucleophilic due to hydrogen bonding networks in non-polar solvents. -

Solvent Choice: Switch to THF or Dioxane/Water .

-

Why? 1,6-Bis(Boc-amino)hexane is highly crystalline and insoluble in water but soluble in organic solvents. If you run this in a biphasic system (DCM/Water) without a phase transfer catalyst, the mono-protected species may precipitate or partition poorly.

-

-

Corrective Protocol:

-

Dissolve diamine in THF.

-

Add 2.5 eq

. -

Add 5 mol% DMAP.

-

Reflux for 2 hours if room temperature conversion is incomplete.

-

Q3: My product is oiling out or crystallizing unexpectedly. Is this normal?

A: 1,6-Bis(Boc-amino)hexane is a solid with a melting point of 95–98°C .

-

If it's an oil: You likely have trapped solvent (DCM/THF) or unreacted

(which is an oil/low melting solid).-

Fix: Triturate the oil with cold pentane or hexane. The Bis-Boc product should crystallize out as a white solid, while excess

remains in solution.

-

-

If it crystallizes during reaction: This is good. It indicates high purity.[9] Simply filter the precipitate and wash with cold ether.

Module 3: Downstream Deprotection & Coupling

Q4: I need to remove the Boc groups for a coupling reaction. Standard TFA deprotection is giving me side products.

A: The "catalyst" here is the acid. The issue is likely the tert-butyl cation .

When Boc is removed by Trifluoroacetic Acid (TFA), it generates

Optimization Protocol:

-

Scavengers: You must use a scavenger cocktail.

-

Alternative Acid Catalyst:

-

Use 4M HCl in Dioxane . This avoids the formation of trifluoroacetate salts, which can be hygroscopic and interfere with subsequent coupling mass balance.

-

Troubleshooting Flowchart

Figure 2: Decision Matrix for Common Synthesis Anomalies.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[9] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc stability and deprotection conditions).

-

Basel, Y., & Hassner, A. (2000).[8] Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. The Journal of Organic Chemistry, 65(20), 6368–6380.[8] Link (Authoritative source on DMAP mechanism).

-

Varala, R., Nuvula, S., & Adapa, S. R. (2006).[5] Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 71(21), 8283–8286. Link (Source for Green Chemistry Iodine protocol).

-

Chaskar, A., et al. (2009).[9] Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin.[9][11] Journal of the Korean Chemical Society, 53(6). Link (Heterogeneous catalysis data).

-

Servín, F. A., et al. (2017).[12] General Method for Selective Mono-Boc Protection of Diamines. Journal of the Mexican Chemical Society, 61(1), 23-27.[12] Link (Stoichiometry and selectivity troubleshooting).

Sources

- 1. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 2. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Validation & Comparative

Comparative Guide: Analytical Characterization of 1,6-Bis(tert-butoxycarbonylamino)hexane

Executive Summary

1,6-Bis(tert-butoxycarbonylamino)hexane (also known as 1,6-Di-Boc-aminohexane) is a critical intermediate in the synthesis of PROTACs , Antibody-Drug Conjugates (ADCs) , and surface-modified biomaterials. Its primary function is to serve as a protected diamine linker, ensuring controlled chain elongation without polymerization.

The analytical challenge lies in distinguishing the desired Di-Boc product from its mono-protected impurity (Mono-Boc ) and the starting material (1,6-Hexanediamine ). This guide provides a definitive comparative analysis using 1H NMR and ESI-MS , offering researchers a self-validating protocol to ensure structural integrity and purity.

Part 1: The Analytical Challenge (Context)

In synthetic workflows, the "performance" of an analytical method is defined by its ability to resolve the degree of protection. Synthesis of the Di-Boc linker often involves reacting 1,6-hexanediamine with Di-tert-butyl dicarbonate (

-

The Product (Di-Boc): Symmetrical, hydrophobic, melting point ~41°C.

-

The Impurity (Mono-Boc): Asymmetrical, amphiphilic, often an oil or low-melting solid.

-

The Precursor (Free Amine): Highly polar, basic, hygroscopic.

Critical Insight: Standard TLC is often insufficient due to poor UV absorption and streakiness of amines. NMR and MS provide the only definitive structural confirmation.

Part 2: Comparative NMR Analysis

Structural Logic: Symmetry as the Key Indicator

The most robust method for distinguishing the Di-Boc product from the Mono-Boc impurity is molecular symmetry .

-

Di-Boc: The molecule possesses a

axis of symmetry. The two ends of the hexane chain are magnetically equivalent. -

Mono-Boc: The molecule is asymmetrical. The methylene group adjacent to the Boc-amine (

) is magnetically distinct from the methylene adjacent to the free amine (

1H NMR Data Comparison (CDCl3, 400 MHz)

| Proton Assignment | Di-Boc Product (Symmetrical) | Mono-Boc Impurity (Asymmetrical) | Free Amine (Precursor) |

| Boc Group (-C(CH3)3) | 1.44 ppm (s, 18H) | 1.44 ppm (s, 9H) | Absent |

| 3.10 ppm (q/br t, 4H) | 3.10 ppm (q, 2H) | Absent | |

| Absent | 2.68 ppm (t, 2H) | 2.68 ppm (t, 4H) | |

| 1.48 ppm (m, 4H) | 1.40–1.50 ppm (m, 4H) | 1.42 ppm (m, 4H) | |

| 1.32 ppm (m, 4H) | 1.32 ppm (m, 4H) | 1.35 ppm (m, 4H) | |

| Amide NH | ~4.50 ppm (br s) | ~4.60 ppm (br s) | Absent |

| Amine NH2 | Absent | ~1.2 ppm (br s, variable) | ~1.1 ppm (br s) |

Analyst Note: The diagnostic signal is the integral ratio. In the Di-Boc product, the ratio of the Boc singlet (1.44 ppm) to the

-CH2 signal (3.10 ppm) must be exactly 18:4 (or 4.5:1) . A lower ratio suggests Mono-Boc contamination or loss of protecting groups.

NMR Decision Workflow

The following diagram illustrates the logical flow for interpreting the crude NMR spectrum to determine reaction success.

Figure 1: Decision tree for NMR analysis of Boc-protected hexanediamine derivatives.

Part 3: Mass Spectrometry Profiling

ESI-MS Behavior

Electrospray Ionization (ESI) is the preferred method, but Boc groups are thermally labile and prone to In-Source Fragmentation . Researchers often misinterpret the loss of a Boc group as the presence of Mono-Boc impurity.

-

Molecular Weight: 316.44 g/mol [1]

-

Expected Ion:

m/z -

Sodium Adduct:

m/z

Fragmentation Pathway (The "Boc-Loss" Pitfall)

Under high declustering potentials or high source temperatures, the tert-butyl cation is ejected, followed by decarboxylation.

-

Fragment 1:

m/z (Mimics Mono-Boc) -

Fragment 2:

m/z (Mimics Free Amine)

MS Interpretation Workflow

To confirm if a signal at 217 m/z is a real impurity or an artifact:

-

Lower the Cone Voltage: Reduce fragmentation energy. If the 217 peak decreases relative to 317, it is an artifact.

-

Check HPLC Retention Time: Di-Boc is significantly more hydrophobic (elutes later) than Mono-Boc.

Figure 2: Common ESI-MS fragmentation pathway for Di-Boc amines. Note that m/z 217 can appear even if the sample is pure Di-Boc.

Part 4: Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution spectra without aggregation or rotamer broadening.

-

Solvent Selection: Use CDCl3 (Chloroform-d) for routine purity checks. Use DMSO-d6 if hydrogen bonding analysis is required (NH protons become sharp doublets/triplets).

-

Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

-

Note: High concentrations can lead to viscosity broadening.

-

-

Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., NaCl/Na2SO4 from workup) which cause baseline noise.

-

Acquisition:

-

Scans: 16 (Standard) or 64 (for trace impurity detection).

-

Relaxation Delay (d1): Set to 2.0 seconds to ensure accurate integration of the t-butyl methyl protons.

-

Protocol B: LC-MS Method for Purity

Objective: Separate Di-Boc from Mono-Boc using hydrophobicity differences.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

Avoid TFA if possible, as it promotes Boc cleavage.

-

-

Gradient:

-

0-2 min: 5% B

-

2-10 min: 5% -> 95% B (Di-Boc elutes late, ~8-9 min)

-

10-12 min: 95% B

-

-

Detection: UV at 210 nm (weak absorption) and ESI-MS (Positive Mode).

Part 5: Troubleshooting & Validation

| Issue | Observation | Root Cause | Solution |

| Broad NH Peak | NMR signal at 4.5 ppm is flat/invisible. | Rapid proton exchange or hydrogen bonding. | Switch solvent to DMSO-d6 or lower temperature to 273 K. |

| Extra Peaks | Small doublets near Boc signal. | Rotamers (restricted rotation around carbamate bond). | Run NMR at elevated temperature (50°C) to coalesce peaks. |

| Melting Point | Product is an oil, not a solid.[2] | Impurity (Mono-Boc) or residual solvent. | Recrystallize from Hexane/Ethyl Acetate. Pure Di-Boc MP is 41–42°C . |

| Missing Carbon | 13C NMR missing the C=O signal (~156 ppm). | Long relaxation time of quaternary carbons. | Increase relaxation delay (d1) to 5 seconds or increase scan count. |

References

-

Sigma-Aldrich. N-Boc-1,6-hexanediamine Product Specification & Applications. Available at:

-

Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667. Available at:

-

TCI Chemicals. N-(tert-Butoxycarbonyl)-6-aminohexanoic Acid & Derivatives Physical Properties. Available at:

-

Reddy, P. N., et al. (2007).[3] "Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides... differentiation of some positional isomeric peptides." Journal of the American Society for Mass Spectrometry, 18(4), 651-662.[3] Available at:

Sources

Technical Guide: 1,6-Bis(Boc-amino)hexane Characterization & Comparison

Executive Summary

1,6-Bis(Boc-amino)hexane (CAS: 16644-54-5), also known as di-tert-butyl hexamethylene-1,6-dicarbamate, serves as a critical protected linker in peptide synthesis, PROTAC development, and polymer chemistry.[1] Unlike its mono-protected counterpart (N-Boc-1,6-diaminohexane ), the bis-protected form is chemically inert to basic conditions and nucleophiles, making it an ideal "storage" form of the diamine or a standard for quantifying deprotection efficiency.[1]

This guide provides authoritative NMR data, distinguishes the product from common impurities (specifically the mono-Boc derivative), and offers a self-validating synthesis protocol.[1]

Chemical Profile & Structural Analysis[2][3][4]

| Feature | Specification |

| IUPAC Name | di-tert-butyl N,N'-(hexane-1,6-diyl)bis(carbamate) |

| Molecular Formula | C₁₆H₃₂N₂O₄ |

| Molecular Weight | 316.44 g/mol |

| Physical State | White Crystalline Solid |

| Melting Point | 142–144 °C (Literature range varies slightly by purity) |

| Solubility | Soluble in CDCl₃, DMSO-d₆, MeOH, EtOAc; Insoluble in Water |

Structural Symmetry Visualization

The molecule exhibits

Figure 1: Structural connectivity and symmetry of 1,6-Bis(Boc-amino)hexane. Note that equivalent positions share the same letter designation.

Comparative Analysis: Bis-Boc vs. Alternatives

The most common error in acquiring this reagent is confusing the Bis-Boc (fully protected) with the Mono-Boc (asymmetric linker).

| Feature | 1,6-Bis(Boc-amino)hexane (Target) | N-Boc-1,6-diaminohexane (Mono-Boc) | 1,6-Diaminohexane (Free Base) |

| CAS | 16644-54-5 | 51857-17-1 | 124-09-4 |

| Stability | High. Stable solid.[1] Not hygroscopic.[1] | Moderate. Oil/Low melting solid.[1] Absorbs CO₂.[1] | Low. Hygroscopic solid.[1] Oxidizes/Carbonates rapidly.[1] |

| Reactivity | Inert to amines/bases.[1] Deprotects with acid.[1] | Reactive free amine (nucleophilic). | Bifunctional nucleophile (crosslinker). |

| 1H NMR Key | Symmetric. One set of CH₂ signals. | Asymmetric. Distinct CH₂-NHBoc (~3.[1][2]1) vs CH₂-NH₂ (~2.7).[1] | Symmetric. CH₂-NH₂ (~2.7).[1] No Boc singlet. |

| Primary Use | Storage form; Reference standard; Symmetric linker.[1] | Asymmetric functionalization (e.g., linker on one end). | Raw material for polymers (Nylon 6,6). |

Spectroscopic Data (Standardized)

1H NMR Data (400 MHz, CDCl₃)

Note: CDCl₃ is the preferred solvent. In DMSO-d₆, the amide proton coupling is visible, but methylene resolution decreases.[1]

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 4.55 | Broad Singlet | 2H | NH | Carbamate NH (Exchangeable) |

| 3.10 | Quad/Broad Triplet | 4H | Methylene adjacent to Nitrogen | |

| 1.48 – 1.40 | Multiplet | 4H | Methylene beta to Nitrogen | |

| 1.44 | Singlet | 18H | Boc-CH₃ | tert-Butyl methyls (Dominant signal) |

| 1.35 – 1.28 | Multiplet | 4H | Internal methylenes |

Expert Insight: The signal at 1.44 ppm (Boc) often overlaps with the

13C NMR Data (100 MHz, CDCl₃)

| Shift (δ ppm) | Carbon Type | Assignment |

| 156.0 | Quaternary (C=O) | Carbamate Carbonyl |

| 79.0 | Quaternary (C-O) | tert-Butyl quaternary carbon |

| 40.5 | CH₂ | |

| 30.0 | CH₂ | |

| 28.4 | CH₃ | Boc Methyls (Intense signal) |

| 26.5 | CH₂ |

Experimental Protocol: Synthesis & Validation